molecular formula C16H16N6 B2462606 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 845900-14-3

7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2462606
CAS No.: 845900-14-3
M. Wt: 292.346
InChI Key: OSKHDDWTEHZENL-UHFFFAOYSA-N
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Description

7-(3,4-Dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine core. Its structure includes a 3,4-dimethylphenyl substituent at the 7-position and an ethyl group at the 3-position (Figure 1). This compound belongs to a class of molecules known for their diverse biological activities, particularly as kinase inhibitors and anticancer agents . The pyrazolo-triazolopyrimidine scaffold mimics purine nucleotides, enabling interactions with ATP-binding pockets of kinases and other enzymes .

Figure 1. Chemical structure of 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-4-14-19-20-16-13-8-18-22(15(13)17-9-21(14)16)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKHDDWTEHZENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. The structure of this compound features a unique arrangement of substituents that may influence its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C16H16N6
  • Molecular Weight : 292.346 g/mol
  • Purity : Typically around 95%
  • Solubility : Soluble in various organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazole derivatives. Specifically, 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has demonstrated significant inhibitory effects on various cancer cell lines.

Case Study: In Vitro Antitumor Activity
A comprehensive study evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay. Results indicated that this compound exhibits potent cytotoxic effects particularly against breast cancer (MCF-7 and MDA-MB-231) and lung cancer cell lines. The mechanism of action appears to involve:

  • Induction of apoptosis through caspase activation (caspase 3/7)
  • Inhibition of cell migration and suppression of cell cycle progression leading to DNA fragmentation .
Cell Line IC50 (µM) Mechanism
MCF-70.5Apoptosis induction
MDA-MB-2310.8Cell cycle arrest
A549 (Lung Cancer)1.0DNA fragmentation

Selective Inhibition

The compound has been noted for its selectivity towards cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This selectivity may enhance its therapeutic profile compared to other derivatives within the same class .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression:

  • NF-κB Pathway : The compound suppresses NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
  • Autophagy Induction : Increased formation of autophagosomes and expression of beclin-1 have been observed alongside mTOR inhibition .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)0.5Apoptosis induction
MDA-MB-2310.8Cell cycle arrest
A549 (Lung)1.0DNA fragmentation

The compound has shown to induce apoptosis through caspase activation and inhibit cell migration, which is essential for cancer metastasis .

Anti-inflammatory Properties

In addition to its anticancer properties, 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been evaluated for anti-inflammatory activities. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-inflammatory effects by inhibiting prostaglandin synthesis .

Case Studies and Research Findings

  • In Vitro Antitumor Activity : In a comprehensive study using the MTT assay on multiple cancer cell lines, the compound exhibited potent cytotoxic effects against breast and lung cancer cells. The results indicated significant inhibition of cell viability and induction of apoptosis .
  • CDK2 Inhibition Study : Research focused on the design and synthesis of new pyrazolo derivatives highlighted their effectiveness as CDK2 inhibitors. The study demonstrated that these compounds could selectively target CDK2 while sparing other kinases, suggesting a favorable therapeutic profile .

Comparison with Similar Compounds

Aryl Group Modifications

  • Comparable to 7-(4-bromophenyl)-9-(pyridin-4-yl) derivatives (compound 3), which showed strong EGFR inhibition (IC$_{50}$ = 7 µM) .
  • 4-Methoxyphenylpropyl (SCH442416): Increases adenosine A$_{2A}$ receptor selectivity due to hydrogen bonding with the 4-hydroxy group .
  • Phenethyl (Compound in ) : Bulkier substituents like phenethyl may sterically hinder kinase binding but improve selectivity for CDK2 .

Table 2. Antiproliferative Activity of Selected Derivatives

Compound Substituents Target Cell Line (IC$_{50}$, µM) Mechanism Reference
Target compound 3,4-Dimethylphenyl, ethyl Not reported Kinase inhibition (inferred)
Compound 1 () 4-Bromophenyl, pyridinyl HCC1937 (7 µM), HeLa (11 µM) EGFR/Akt/Erk inhibition
SCH442416 4-Methoxyphenylpropyl A$_{2A}$ receptor (nM affinity) Adenosine receptor antagonist

Pharmacokinetic and Physicochemical Properties

  • LogP : The 3,4-dimethylphenyl group increases lipophilicity compared to hydrophilic derivatives like 1-{2-[(2,3-dihydroxypropyl)thio]-7H-... (compound 10, LogP < 1) .
  • Solubility : Derivatives with sugar moieties (e.g., compound 14) exhibit enhanced aqueous solubility, whereas the target compound may require formulation optimization .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via cyclocondensation and functionalization strategies. A general protocol involves:

  • Step 1: Reacting carboxylic acids (e.g., 3,4-dimethylphenylacetic acid) with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to form an activated intermediate.
  • Step 2: Adding a hydrazine-containing pyrazinone derivative (e.g., N1-aryl-3-hydrazinopyrazin-2-one) and refluxing for 24 hours to facilitate cyclization.
  • Step 3: Purification via recrystallization (DMF/i-propanol mixture) yields the triazolopyrimidine core .
    Optimization Tips:
  • Use high-purity solvents (DMF, anhydrous) to minimize side reactions.
  • Adjust reflux duration (12–48 hours) based on substituent steric effects. shows styryl derivatives achieving 74% yield under similar conditions .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 8.50–7.60 ppm for pyrimidine-H and aryl groups) and ethyl substituents (δ 2.68 ppm, singlet). reports distinct downfield shifts for fused triazolo protons (δ 8.74 ppm) .
  • IR Spectroscopy: Confirm carbonyl (1670 cm⁻¹) and C=N (1615–1620 cm⁻¹) stretches .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 427 for derivatives) validate molecular weight .
  • X-ray Crystallography: Resolves regiochemistry of fused rings (e.g., [1,2,4]triazolo[4,3-c] vs. [1,5-c] isomers) .

Advanced: How do structural modifications (e.g., substituent position) impact adenosine receptor affinity?

Methodological Answer:

  • Key Findings ( ):
    • Para-substituents on the phenyl ring reduce A3 receptor affinity (e.g., sulfonic acid groups lower binding by >100-fold).
    • Unsubstituted phenyl derivatives show subnanomolar A3 affinity (IC50 = 0.16 nM) and high selectivity (A1/A3 >3700) .
  • Experimental Design:
    • Radioligand binding assays (CHO cells transfected with human adenosine receptors).
    • Functional cAMP inhibition studies to confirm antagonism .
  • Computational Modeling:
    • Docking studies reveal steric clashes between bulky substituents and receptor pockets.

Advanced: How can researchers resolve contradictions in isomerization data during synthesis?

Methodological Answer:

  • Problem: Refluxing hydrazino intermediates with acids (e.g., formic acid) may yield [1,2,4]triazolo[1,5-c]pyrimidine (compound 8 ) or [4,3-c] isomers (compound 9 ) .
  • Resolution Strategies:
    • NMR Tracking: Monitor C3-H/C5-H chemical shifts; [4,3-c] isomers show downfield shifts (δ 8.50 ppm vs. δ 8.30 ppm) .
    • Reaction Conditions: Acidic conditions favor Dimroth rearrangement (e.g., compound 98 ) .
    • X-ray Validation: Definitive crystallographic data resolves regiochemical ambiguity .

Advanced: What computational tools are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Tools:
    • Molecular Docking (AutoDock Vina): Predict binding modes to A3 adenosine receptors .
    • QM/MM Simulations: Analyze electronic effects of substituents (e.g., electron-withdrawing groups on phenyl rings).
  • Workflow:
    • Generate 3D receptor models (e.g., homology modeling using GPCR templates).
    • Perform virtual screening of derivatives for binding energy (ΔG) ranking.
    • Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Binding Assays:
    • Radiolabeled [125I]AB-MECA competition assays in CHO-A3 membranes .
  • Functional Assays:
    • cAMP inhibition (IC50) using forskolin-stimulated cells .
  • Cytotoxicity Screening:
    • MTT assays (HEK293 or HeLa cells) to rule off-target effects .

Advanced: How can regioselectivity challenges in fused-ring synthesis be addressed?

Methodological Answer:

  • Steric Control: Bulky substituents (e.g., 3,4-dimethylphenyl) direct cyclization to the less hindered position .
  • Catalytic Methods: Use Lewis acids (e.g., ZnCl2) to stabilize transition states during ring closure .
  • Microwave Synthesis: Reduce reaction times (1–4 hours vs. 24 hours) and improve yield .

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